2-Naphthylisocyanid

Übersicht

Beschreibung

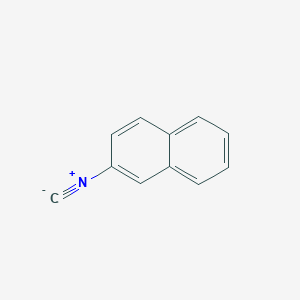

2-Naphthyl isocyanide, also known as 2-isocyanonaphthalene or 2-naphthalenylisonitrile, is an organic compound with the molecular formula C11H7N. It is a member of the isocyanide family, characterized by the presence of a functional group with the general structure R-N≡C. This compound is notable for its unique reactivity and applications in various fields of chemistry and industry .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Synthesis

2-Naphthyl isocyanide serves as a crucial reagent in the synthesis of various organic compounds. It is particularly notable for its role in the formation of isocyanates, isothiocyanates, and other isonitriles through nucleophilic addition reactions. Its reactivity can be harnessed in multi-component reactions such as the Passerini and Ugi reactions, where it contributes to the formation of complex molecular architectures.

Case Study: Dihydroisoquinoline Derivatives

In a study involving the synthesis of dihydroisoquinoline derivatives, 2-naphthyl isocyanide was utilized alongside dimethyl 2-(cyclohexylmethylene) malonate. The reaction yielded products with good enantioselectivities, demonstrating the compound's utility in asymmetric synthesis (yielding up to 96:4 enantiomeric ratio) . This highlights its effectiveness in generating chiral centers, which are essential in pharmaceuticals.

Analytical Chemistry

Internal Standard in Spectroscopy

2-Naphthyl isocyanide is employed as an internal standard in spectroscopic analyses. Its distinct spectral properties allow for accurate quantification of other compounds during analysis. This application is particularly useful in determining trace amounts of metal ions and other analytes in complex mixtures.

Biological Research

Genotoxicity Studies

Research has explored the potential genotoxic effects of 2-naphthyl isocyanide, particularly its interactions with enzymes and DNA. It has been used as a substrate for studying enzymatic activity, such as that of isocyanide hydratase from Pseudomonas fluorescens. This research provides insights into the enzyme's catalytic mechanisms and substrate specificity .

Material Science

Luminescent Materials Synthesis

The compound has been identified as a valuable ligand in synthesizing luminescent cationic biscyclometalated iridium(III) complexes. These complexes exhibit promising photophysical properties, including efficient phosphorescence and electrochemical stability, making them candidates for optoelectronic devices .

Mechanistic Studies

Dinitrogen Activation

Studies have shown that 2-naphthyl isocyanide can facilitate the cleavage of nitrogen (N≡N) bonds when reacted with dititanium dihydride complexes. This reaction pathway underscores its potential role in nitrogen activation processes, which are significant for developing new synthetic methodologies .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a reagent for creating isocyanates and participating in multi-component reactions. |

| Analytical Chemistry | Acts as an internal standard for spectroscopic analyses and metal ion detection. |

| Biological Research | Investigated for genotoxicity; used as a substrate in enzymatic activity studies. |

| Material Science | Serves as a ligand for luminescent iridium(III) complexes with potential optoelectronic uses. |

| Mechanistic Studies | Facilitates dinitrogen activation through reactions with metal complexes. |

Wirkmechanismus

2-Naphthyl isocyanide, also known as 2-Isocyanonaphthalene, is a chemical compound with the empirical formula C11H7N . This compound has been employed in various scientific applications, including organic synthesis, spectroscopy, and analytical chemistry .

Target of Action

It is believed to function as an electron donor, readily providing electrons to other compounds .

Mode of Action

2-Naphthyl isocyanide’s mode of action is believed to involve electron donation. This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .

Biochemical Pathways

It is known to be involved in the oxidative metabolism of 2-naphthyl isothiocyanate in rat liver microsomes .

Result of Action

It is known to be formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate

Action Environment

It is known that the compound demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . This suggests that the compound’s action may be influenced by the solvent environment.

Biochemische Analyse

Biochemical Properties

2-Naphthyl Isocyanide demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . It is believed to function as an electron donor, readily providing electrons to other compounds . This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .

Cellular Effects

The precise cellular effects of 2-Naphthyl Isocyanide remain elusive. It is known to have some impact on the respiratory system

Molecular Mechanism

It is believed to function as an electron donor, which plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 60-64°C (lit.)

Dosage Effects in Animal Models

There is limited information available on the effects of varying dosages of 2-Naphthyl Isocyanide in animal models. It is known that the compound has some toxic effects, including harm upon inhalation, contact with skin, and if swallowed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Naphthyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formamides using reagents such as phosphoryl trichloride (POCl3), p-toluenesulfonyl chloride (TsCl), or a combination of triphenylphosphine (PPh3) and iodine (I2). These reagents facilitate the removal of water, leading to the formation of the isocyanide group .

Industrial Production Methods: While specific industrial production methods for 2-naphthyl isocyanide are not extensively documented, the general principles of isocyanide synthesis can be applied. These methods typically involve large-scale dehydration reactions under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Naphthyl isocyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding isocyanates or other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyanide group to primary amines.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyanide group under mild conditions.

Major Products Formed:

Oxidation: 2-Naphthyl isocyanate or other oxidized derivatives.

Reduction: 2-Naphthylamine.

Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2-Naphthyl isocyanate: An oxidized derivative of 2-naphthyl isocyanide.

4-Methoxyphenyl isocyanide: Another isocyanide with a methoxy group on the phenyl ring.

2,6-Dimethylphenyl isocyanide: An isocyanide with two methyl groups on the phenyl ring.

tert-Butyl isocyanide: An isocyanide with a tert-butyl group.

Uniqueness: 2-Naphthyl isocyanide is unique due to its naphthalene backbone, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Biologische Aktivität

2-Naphthyl isocyanide is a compound with significant biological activity, particularly in the realms of medicinal chemistry and toxicology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Naphthyl isocyanide (CHN) is characterized by the presence of an isocyano functional group attached to a naphthalene ring. Its structure allows for various interactions with biological systems, which can lead to both therapeutic and toxic effects.

Biological Activity Overview

The biological activity of 2-naphthyl isocyanide has been investigated across several domains:

- Antimicrobial Activity : Exhibits potent antibacterial and antifungal properties.

- Cytotoxic Effects : Demonstrates cytotoxicity against various cancer cell lines.

- Genotoxicity : Potentially genotoxic, necessitating careful handling and assessment in laboratory settings.

Antimicrobial Activity

Research indicates that 2-naphthyl isocyanide shows effective antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.2 |

| Staphylococcus aureus | <0.1 |

| Bacillus subtilis | 0.5 |

| Candida albicans | 4.0 |

| Mycobacterium tuberculosis | 5.0 |

These results demonstrate the compound's potential as a lead for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro studies have shown that 2-naphthyl isocyanide exhibits cytotoxic effects on various cancer cell lines, including A2780T (a taxol-resistant human ovarian cancer line). The IC50 values indicating the concentration required to inhibit cell growth by 50% are detailed in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| A2780T | 206 |

| HepG2 | 27 |

| MCF-7 (breast cancer) | 150 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activity of 2-naphthyl isocyanide involve several pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells, contributing to its cytotoxic effects.

- Genotoxicity : Studies have indicated that oxidative metabolites derived from 2-naphthyl isothiocyanate can lead to DNA damage, highlighting its potential genotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in Chemical Reviews demonstrated that various isocyanides, including 2-naphthyl isocyanide, exhibited significant antimicrobial properties. The research emphasized the need for further exploration into their use as novel antibacterial agents .

Case Study 2: Cytotoxic Properties

In a study assessing the cytotoxic effects on ovarian cancer cells, researchers found that 2-naphthyl isocyanide induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .

Toxicological Considerations

While exploring the therapeutic potential of 2-naphthyl isocyanide, it is crucial to consider its toxicological profile. The compound has been classified with warnings related to acute toxicity via dermal exposure and inhalation . Therefore, handling precautions are necessary when working with this compound in laboratory settings.

Eigenschaften

IUPAC Name |

2-isocyanonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQDMRCHFQQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584409 | |

| Record name | 2-Isocyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-78-4 | |

| Record name | 2-Isocyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the unique reactivity features of 2-Naphthyl Isocyanide in chemical reactions?

A1: 2-Naphthyl Isocyanide demonstrates intriguing reactivity with dititanium dihydride complexes, leading to dinitrogen (N2) cleavage and subsequent multicoupling reactions. [] This reaction pathway highlights the potential of 2-Naphthyl Isocyanide in activating and functionalizing nitrogen, a process of significant interest in chemistry.

Q2: Can you elaborate on the role of 2-Naphthyl Isocyanide in dinitrogen activation?

A2: Studies have shown that when a dititanium dihydride complex reacts with an excess of 2-Naphthyl Isocyanide, it results in the cleavage of the N≡N bond. [] This process ultimately leads to the formation of a novel amidoamidinatoguanidinate complex, showcasing the ability of 2-Naphthyl Isocyanide to participate in intricate multi-component coupling reactions.

Q3: Are there any studies investigating the use of 2-Naphthyl Isocyanide in the synthesis of luminescent materials?

A3: Yes, research indicates that 2-Naphthyl Isocyanide serves as a valuable ligand in synthesizing luminescent cationic biscyclometalated iridium(III) complexes. [, ] These complexes exhibit promising photophysical properties, including efficient phosphorescence and good electrochemical stability, making them attractive candidates for applications in optoelectronic devices.

Q4: How does the structure of 2-Naphthyl Isocyanide influence the properties of the resulting iridium(III) complexes?

A4: Incorporating 2-Naphthyl Isocyanide as a ligand in iridium(III) complexes impacts their electrochemical and luminescent properties. [, ] Notably, these complexes display wide redox windows and tunable emission colors, ranging from blue to orange, depending on the specific cyclometalating ligands used in conjunction with 2-Naphthyl Isocyanide.

Q5: Beyond its synthetic applications, is 2-Naphthyl Isocyanide employed in any biological studies?

A5: Interestingly, 2-Naphthyl Isocyanide has been used as a substrate in a spectrophotometric assay developed to study the enzymatic activity of isocyanide hydratase (ICH) from Pseudomonas fluorescens. [] This research provides insights into the enzyme's catalytic mechanism and its structural features that contribute to substrate specificity.

Q6: What insights do computational studies provide regarding the reactions involving 2-Naphthyl Isocyanide?

A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of reactions involving 2-Naphthyl Isocyanide, particularly in the context of dinitrogen activation and multicoupling reactions with dititanium dihydride complexes. [] These computational studies provide a deeper understanding of the reaction pathways and intermediates involved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.